N-(3-Aminopropyl)methacrylamide hydrochloride
CAS No.: 72607-53-5
Cat. No.: VC20745519
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 72607-53-5 |
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Molecular Formula | C7H15ClN2O |
Molecular Weight | 178.66 g/mol |
IUPAC Name | N-(3-aminopropyl)-2-methylprop-2-enamide;hydrochloride |
Standard InChI | InChI=1S/C7H14N2O.ClH/c1-6(2)7(10)9-5-3-4-8;/h1,3-5,8H2,2H3,(H,9,10);1H |
Standard InChI Key | XHIRWEVPYCTARV-UHFFFAOYSA-N |
SMILES | CC(=C)C(=O)NCCCN.Cl |
Canonical SMILES | CC(=C)C(=O)NCCCN.Cl |
Chemical Properties and Structure
Molecular Composition and Identification
N-(3-Aminopropyl)methacrylamide hydrochloride has a molecular formula of C₇H₁₄N₂O·HCl and a molecular weight of 178.66 g/mol . Its structural arrangement features a methacrylamide group connected to a propylamine chain, with the primary amine protonated and forming a hydrochloride salt. This salt formation improves water solubility while maintaining reactivity of the functional groups.
Physical Properties
Structural Characteristics and Reactivity
The primary amine group at the end of the propyl chain provides APMA·HCl with its characteristic reactivity. This functional group can participate in numerous chemical reactions, including conjugation with carboxylic acids, aldehydes, and epoxides. The methacrylamide group, with its carbon-carbon double bond, enables polymerization reactions that are essential for its applications in polymer science .
Synthesis Methods
Laboratory Synthesis Routes
Several methods have been developed for synthesizing N-(3-Aminopropyl)methacrylamide hydrochloride. One established route involves reacting 3-chloropropylamine hydrochloride with methacrylic anhydride under controlled conditions, as described in patent literature .
Synthesis via 3-Chloropropylamine Intermediate
A detailed synthetic method involves the following steps:
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Preparation of N-(3-chloropropyl)methacrylamide:
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Reactants: 3-chloropropylamine hydrochloride (32.5g, 0.25mol), methacrylic anhydride (40ml, 0.27mol), toluene (10ml), and water (100ml)
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The reaction mixture is cooled to 0-5°C, and 10% sodium hydroxide solution (200ml, 0.5mol) is added dropwise
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The resulting layers are separated, and the aqueous layer is extracted with toluene
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The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried and concentrated to yield N-(3-chloropropyl)methacrylamide
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The second stage involves converting this intermediate to the final product through additional reaction steps.
Alternative Synthesis Approach
Another synthetic method involves adding 1,3-diaminopropane to a solution of 1,3-diaminopropane dihydrogen chloride. This mixture is then further reacted with methacrylic anhydride and hydroquinone to yield the desired product . This approach provides an alternative route that may offer advantages in certain production contexts.
Industrial Production Considerations
For industrial-scale production, the synthesis methods are typically optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality. The choice of synthesis route may depend on factors such as availability and cost of starting materials, equipment requirements, and environmental considerations.
Applications and Utilization
Biomedical Applications
N-(3-Aminopropyl)methacrylamide hydrochloride has found significant applications in the biomedical field, particularly in the development of advanced materials for tissue engineering and drug delivery systems.
Hydrogels for Tissue Engineering
APMA·HCl is used to make reductively biodegradable hydrogels that have important applications in tissue engineering. These hydrogels provide a matrix for cell growth and tissue development, with the advantage of controlled biodegradation through reductive mechanisms . This property makes them particularly valuable in applications where temporary scaffolding is required for tissue regeneration.
Drug Delivery Systems
The compound is utilized in the preparation of copolymers and cross-linked micelles for drug delivery applications. The primary amine functionality of APMA·HCl enables the binding of various therapeutic agents, while its ability to form pH-responsive polymers allows for controlled release of drugs in specific physiological environments .
Diagnostic Applications
Beyond therapeutic applications, APMA·HCl also finds use in diagnostic systems. The compound's functional groups enable the conjugation of imaging agents, fluorescent markers, or specific recognition elements, making it valuable for the development of diagnostic tools and biosensors .
Functional Polymers
APMA·HCl is widely used in the preparation of polymers containing primary amine functionality. These polymers have applications in areas such as ion-exchange materials, chelating agents, and functional coatings .
Smart Materials Development
The compound's ability to form pH-responsive polymers makes it valuable for the development of "smart" materials that can respond to environmental changes. These materials have potential applications in controlled release systems, sensors, and adaptive surfaces.
Polymerization Behavior and Polymer Properties
Homopolymerization Characteristics
APMA·HCl can undergo homopolymerization to form polymers with pendant primary amine groups. The polymerization typically proceeds via free-radical mechanisms and can be conducted in aqueous or organic solvent systems. The resulting homopolymers are cationic in nature and find applications in drug delivery and hydrogel formation.
Copolymerization with Other Monomers
The compound readily copolymerizes with various other monomers, including acrylic acid, acrylamide, and methacrylate derivatives. These copolymerizations yield materials with tunable properties based on the ratio and arrangement of the different monomer units. The presence of the primary amine group in APMA·HCl allows for post-polymerization modifications, further expanding the range of accessible materials.
Controlled Polymerization Techniques
While conventional free-radical polymerization can be used with APMA·HCl, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have also been investigated for similar compounds. These techniques provide better control over molecular weight and polydispersity, leading to more defined polymer architectures .
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